This compound can be classified as a pyrimidine derivative due to its multiple pyrimidine rings and a carboxamide functional group. Its systematic name reflects its structure, which includes a pyrazole moiety fused to the pyrimidine system. The chemical formula is , and it has a molecular weight of approximately 295.30 g/mol .
The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide typically involves several key steps:
The molecular structure of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide can be described as follows:
The compound's structural formula can be represented using SMILES notation as Cc1cc(C)n(-c2cc(NC(=O)c3ncccn3)ncn2)n1 .
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically used to confirm the structure and purity of synthesized compounds.
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide can engage in various chemical reactions:
Common reagents include:
The mechanism of action for N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide primarily involves its interaction with specific enzymes or receptors:
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)pyrimidine-2-carboxamide has several promising applications:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2
CAS No.: 39492-88-1